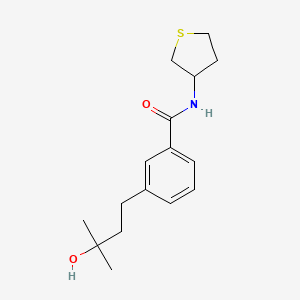

![molecular formula C20H21N3O4 B5549775 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Oxadiazole derivatives are a focus of research due to their wide range of pharmacological activities. The interest in synthesizing new derivatives, including those with acetamide groups, stems from their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aryl/aralkyl organic acids into esters, hydrazides, and subsequently 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These are then reacted with various acetamides to produce the target compounds. For example, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized through a series of steps starting from aryl/aralkyl organic acids (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecules, revealing intramolecular and intermolecular interactions critical for understanding their chemical behavior (Chen et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives involves interactions with nucleophiles and electrophiles, facilitated by the oxadiazole ring and substituent groups. These reactions are essential for further functionalization of the molecules and for understanding their mechanism of action in biological systems.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. These properties are crucial for the compound's application in drug formulation and material science.

Chemical Properties Analysis

1,3,4-Oxadiazole derivatives exhibit a range of chemical properties, including antimicrobial and hemolytic activities. The presence of the oxadiazole ring and specific substituents like acetamides contribute to their biological activity, making them potential candidates for therapeutic applications (Gul et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Analysis

A novel synthetic route has been developed to create 1,3,4-oxadiazole derivatives, demonstrating potent α-glucosidase inhibitory potential. This approach utilizes common raw materials to synthesize a library of compounds that may serve as promising drug leads, indicating the versatility of such structures in drug development (Iftikhar et al., 2019). Furthermore, the application of NMR studies on novel 1,3,4-oxadiazole derivatives containing benzimidazole moiety showcases the compound's detailed structural analysis, essential for understanding its chemical properties and potential interactions (Li Ying-jun, 2012).

Biological Screening and Pharmacological Potential

Several studies have explored the biological activities of 1,3,4-oxadiazole derivatives. For instance, antimicrobial evaluation and hemolytic activity studies of certain derivatives indicate significant activity against selected microbial species, highlighting the antimicrobial potential of such compounds (Gul et al., 2017). Additionally, the synthesis and characterization of derivatives have been explored for their potential as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX) inhibitors, further affirming their relevance in therapeutic applications (Rehman et al., 2013).

Anticancer and Antitumor Activities

The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against multiple cancer cell lines have been conducted, with some derivatives showing higher activities than reference drugs. This suggests the compound's significant potential in cancer treatment strategies (Ravinaik et al., 2021).

Eigenschaften

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13-4-6-14(7-5-13)10-18(24)21-12-19-22-20(23-27-19)15-8-9-16(25-2)17(11-15)26-3/h4-9,11H,10,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAJBGFLSFHOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

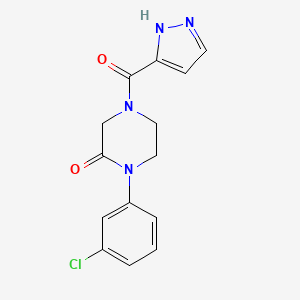

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

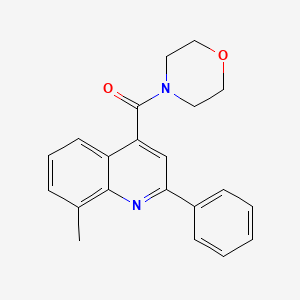

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

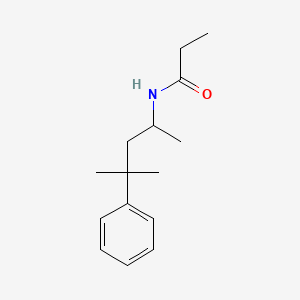

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)